molecular formula C10H9F4NO B13048021 (R)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine

(R)-7-Fluoro-6-(trifluoromethyl)chroman-4-amine

Cat. No.: B13048021
M. Wt: 235.18 g/mol
InChI Key: MQVMSHLLBMTNTA-MRVPVSSYSA-N
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Description

®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and trifluoromethyl groups in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as Selectfluor.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the 6th position using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Amination: Introduction of the amine group at the 4th position using an amination reagent such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction may produce chroman-4-ol derivatives.

Scientific Research Applications

®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-7-(Trifluoromethyl)chroman-4-amine: Similar structure but lacks the fluorine atom at the 7th position.

    ®-8-(Trifluoromethyl)chroman-4-amine: Similar structure but with the trifluoromethyl group at the 8th position.

Uniqueness

®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4R)-7-fluoro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m1/s1

InChI Key

MQVMSHLLBMTNTA-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)C(F)(F)F)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)C(F)(F)F)F

Origin of Product

United States

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